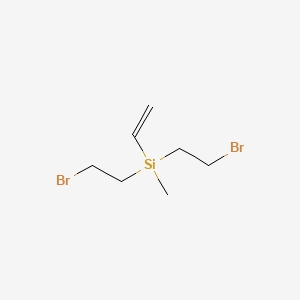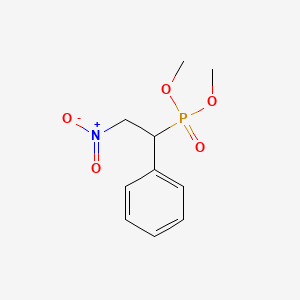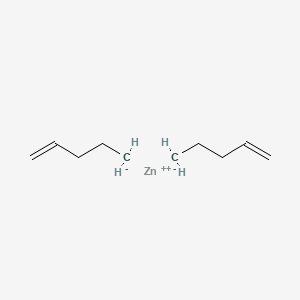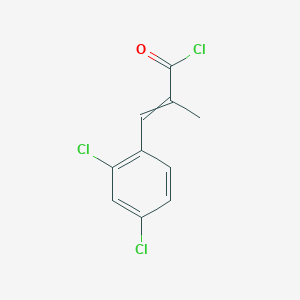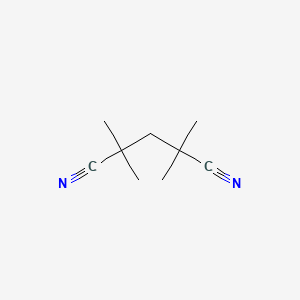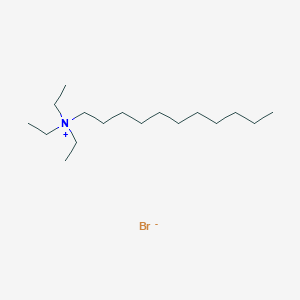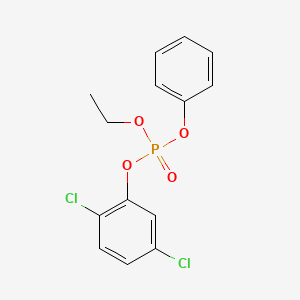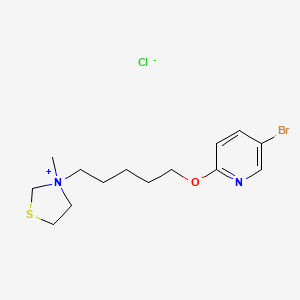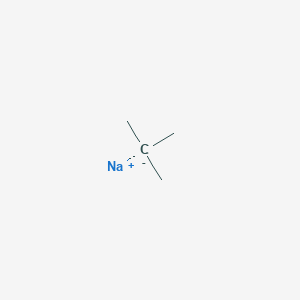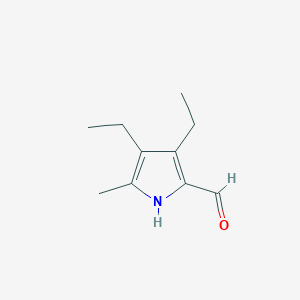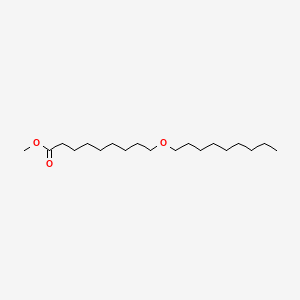
Nonanoic acid, 9-(nonyloxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonanoic acid, 9-(nonyloxy)-, methyl ester is an organic compound with the molecular formula C19H38O3. It is a type of ester derived from nonanoic acid and nonanol. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is notable for its unique structure, which includes a nonyloxy group attached to the nonanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
Nonanoic acid, 9-(nonyloxy)-, methyl ester can be synthesized through the esterification of nonanoic acid with nonanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol together with a catalyst such as sulfuric acid or hydrochloric acid to form the ester and water .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
Nonanoic acid, 9-(nonyloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid or nonanone derivatives.
Reduction: Nonanol or other alcohol derivatives.
Substitution: Various substituted esters or amides.
科学的研究の応用
Nonanoic acid, 9-(nonyloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
作用機序
The mechanism of action of nonanoic acid, 9-(nonyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release nonanoic acid and nonanol, which can then participate in various biochemical pathways. The ester may also interact with cell membranes, affecting their fluidity and permeability .
類似化合物との比較
Similar Compounds
Methyl nonanoate: Another ester of nonanoic acid, but with a simpler structure lacking the nonyloxy group.
Methyl 9-oxononanoate: An ester with a ketone group at the ninth position.
Methyl 9-hydroxynonanoate: An ester with a hydroxyl group at the ninth position.
Uniqueness
Nonanoic acid, 9-(nonyloxy)-, methyl ester is unique due to the presence of the nonyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
39692-47-2 |
|---|---|
分子式 |
C19H38O3 |
分子量 |
314.5 g/mol |
IUPAC名 |
methyl 9-nonoxynonanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-8-11-14-17-22-18-15-12-9-7-10-13-16-19(20)21-2/h3-18H2,1-2H3 |
InChIキー |
WXOJEHDBYMAPMU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


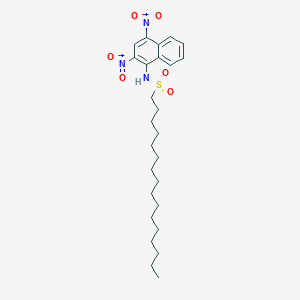
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
